Rizatriptan 2,2-Dimer Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

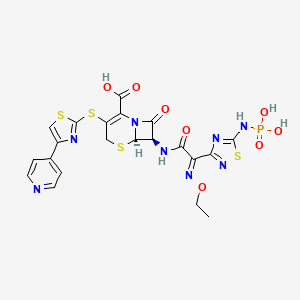

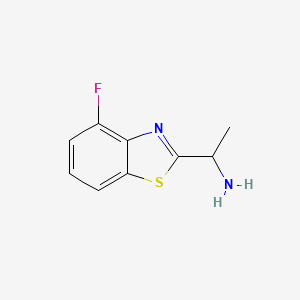

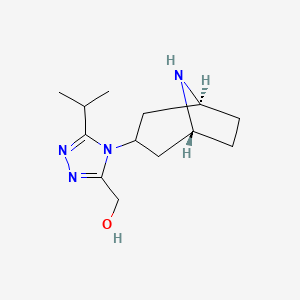

Rizatriptan 2,2-Dimer Impurity is a byproduct formed during the synthesis of Rizatriptan, a medication primarily used for the treatment of acute migraine headaches. Rizatriptan is a selective serotonin 5-HT1B and 5-HT1D receptor agonist, which helps alleviate migraine symptoms by inducing vasoconstriction and inhibiting the release of vasoactive neuropeptides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rizatriptan involves several steps, starting with the condensation of 1,2,4-Triazole with 4-Nitro benzyl bromide to yield 1-(4-nitrophenyl)methyl-1,2,4-triazole. This intermediate is then reduced to 1-(4-aminophenyl)methyl-1,2,4-triazole, which is further converted to 1-(4-hydrazinophenyl)methyl-1,2,4-triazole hydrochloride. The hydrazine derivative is then condensed with 4-(Dimethylamino)butanal diethylacetal to produce Rizatriptan .

Industrial Production Methods

In industrial settings, the production of Rizatriptan aims to achieve high purity levels, with the dimer impurity being less than 0.1%. This is achieved through optimized reaction conditions and purification techniques, such as preparative chromatography, to remove isostructural genotoxic impurities .

Análisis De Reacciones Químicas

Types of Reactions

Rizatriptan 2,2-Dimer Impurity can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the structure of the impurity, potentially leading to the formation of simpler compounds.

Substitution: Substitution reactions can occur, where functional groups in the impurity are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitrosamine impurities, which are of particular concern due to their potential genotoxic nature .

Aplicaciones Científicas De Investigación

Rizatriptan 2,2-Dimer Impurity has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.

Biology: Studied for its potential genotoxic effects on deoxyribonucleic acid, providing insights into the safety and efficacy of Rizatriptan.

Medicine: Investigated for its role in the overall pharmacokinetic and pharmacodynamic profile of Rizatriptan, helping to optimize dosage forms and treatment regimens.

Industry: Utilized in quality control and method validation processes to ensure the purity and safety of Rizatriptan products .

Mecanismo De Acción

The mechanism of action of Rizatriptan 2,2-Dimer Impurity is not fully understood. it is believed to interact with similar molecular targets as Rizatriptan, primarily the serotonin 5-HT1B and 5-HT1D receptors. These interactions may lead to vasoconstriction and inhibition of neuropeptide release, contributing to its potential effects .

Comparación Con Compuestos Similares

Similar Compounds

Sumatriptan: Another triptan used for migraine treatment, with a similar mechanism of action but different pharmacokinetic properties.

Zolmitriptan: Similar to Rizatriptan, it acts on serotonin receptors but has a different metabolic profile.

Naratriptan: Known for its longer half-life compared to Rizatriptan, providing prolonged relief from migraine symptoms

Uniqueness

Rizatriptan 2,2-Dimer Impurity is unique due to its specific formation during the synthesis of Rizatriptan and its potential genotoxic effects. Its presence in pharmaceutical formulations is closely monitored to ensure patient safety and product efficacy .

Propiedades

Fórmula molecular |

C30H36N10 |

|---|---|

Peso molecular |

536.7 g/mol |

Nombre IUPAC |

2-[2-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N,N-dimethylethanamine |

InChI |

InChI=1S/C30H36N10/c1-37(2)11-9-23-25-13-21(15-39-19-31-17-33-39)5-7-27(25)35-29(23)30-24(10-12-38(3)4)26-14-22(6-8-28(26)36-30)16-40-20-32-18-34-40/h5-8,13-14,17-20,35-36H,9-12,15-16H2,1-4H3 |

Clave InChI |

BQEOFXZCJHJURJ-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCC1=C(NC2=C1C=C(C=C2)CN3C=NC=N3)C4=C(C5=C(N4)C=CC(=C5)CN6C=NC=N6)CCN(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

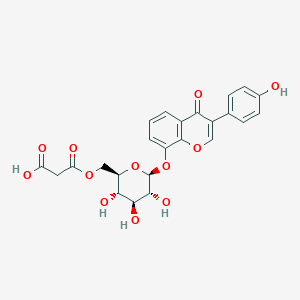

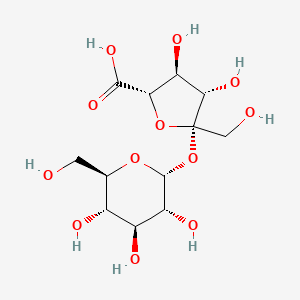

![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)

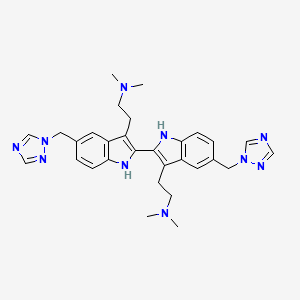

![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

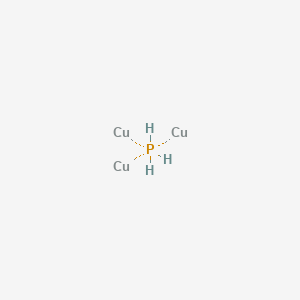

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)